molecular formula C12H18BFN2O2 B1395825 (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1333387-98-6

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1395825
CAS RN: 1333387-98-6
M. Wt: 252.1 g/mol
InChI Key: QLZHNIJIWSSQDC-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the linear formula C12H18BFN2O2 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions . The Suzuki–Miyaura coupling reaction is one such example, where chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.1 . It is a white to yellow solid .

Scientific Research Applications

Urease Inhibition

This compound has been studied for its potential to inhibit urease enzymes, which are utilized by highly pathogenic bacteria to colonize and maintain themselves. Targeting urease enzymes could be a promising method for preventing ureolytic bacterial infections .

Cancer Research

In cancer research, derivatives of this compound have been explored for their ability to inactivate NF-κB in colon cancer cells. NF-κB plays a role in the antiapoptotic function that allows cancer cells to grow, so its inhibition could be beneficial in cancer treatment .

Synthesis of Anti-depressant Molecules

The compound has been used in the synthesis of molecules with potential anti-depressant effects. It has shown excellent functional group compatibility in these syntheses .

Development of Bioactive Heterocyclic Compounds

Researchers have synthesized new heterocyclic compounds functionalized with this boronic acid derivative, which may have bioactive properties .

Future Directions

The future directions for this compound could involve its use in various chemical reactions, including coupling reactions . Its stability and readiness for preparation make it a valuable reagent for such processes .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid . This reaction enables the formation of complex organic compounds from simpler precursors, contributing to various downstream effects in synthetic chemistry .

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The primary result of the action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This enables the synthesis of a wide range of organic compounds, contributing to advancements in areas such as drug discovery and materials science .

Action Environment

The efficacy and stability of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to a variety of reaction conditions, contributing to its wide applicability .

properties

IUPAC Name

[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZHNIJIWSSQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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